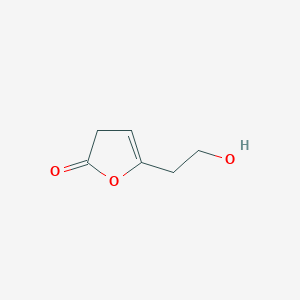
2-Bromo-3-methylbenzoyl chloride
Vue d'ensemble
Description
2-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbenzoyl chloride can be synthesized from 2-bromo-3-methylbenzoic acid. The typical procedure involves dissolving 2-bromo-3-methylbenzoic acid in dichloromethane and adding oxalyl chloride to the reaction mixture. The reaction is maintained at 0°C initially and then heated to 50°C . The reaction proceeds with the evolution of hydrogen chloride gas, and the product is isolated by standard work-up procedures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include amides, esters, or thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-3-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-bromo-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their activity or stability.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylbenzoyl chloride
- 2-Bromo-3-chlorobenzoyl chloride
- 2-Bromo-3-methoxybenzoyl chloride
Comparison: 2-Bromo-3-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
2-bromo-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNEUYMRSYCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














